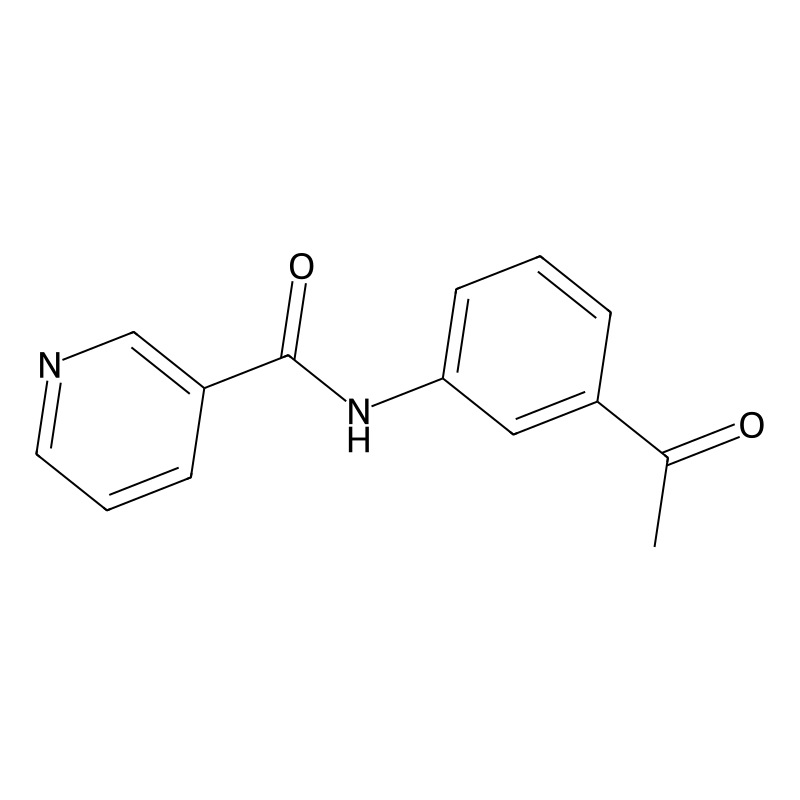N-(3-acetylphenyl)nicotinamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Antibacterial and Antibiofilm Properties
Scientific Field: Structural Chemistry
Summary of Application: Nicotinamide derivatives, including “N-(3-acetylphenyl)nicotinamide”, have been investigated for their antibacterial and antibiofilm properties.
Methods of Application: These compounds were synthesized and characterized using spectral techniques (IR, 1 H-NMR, 13 C-NMR, and MS).
Results or Outcomes: The antibacterial and antibiofilm activities of the synthesized compounds were tested against various bacteria.
Proteomics Research
Scientific Field: Proteomics
Summary of Application: “N-(3-acetylphenyl)nicotinamide” is used as a biochemical in proteomics research.
Methods of Application: The specific methods of application in proteomics research can vary widely depending on the specific experiment or study.
Results or Outcomes: The outcomes of these studies can also vary widely, but the use of “N-(3-acetylphenyl)nicotinamide” can help researchers better understand protein structures, functions, and interactions.
Therapeutic and Cosmeceutical Applications
Scientific Field: Dermatology and Cosmetology
Summary of Application: Niacinamide, a similar compound to “N-(3-acetylphenyl)nicotinamide”, has been widely used in skincare products and cosmetics.
Methods of Application: Niacinamide is typically applied topically as part of skincare products.
Results or Outcomes: Niacinamide has been shown to significantly reduce cutaneous oxidative stress, inflammation, and pigmentation.
NAD+ Synthesis
Scientific Field: Biochemistry
Summary of Application: “N-(3-acetylphenyl)nicotinamide” may be involved in the synthesis of NAD+, an essential coenzyme in redox reactions.
Methods of Application: The specific methods of application can vary widely depending on the specific experiment or study.
Results or Outcomes: The outcomes of these studies can also vary widely, but the use of “N-(3-acetylphenyl)nicotinamide” can help researchers better understand the biochemical mechanisms of NAD+ synthesis.
Treatment of Skin Conditions
Scientific Field: Dermatology
Summary of Application: Niacinamide, a similar compound to “N-(3-acetylphenyl)nicotinamide”, has been used for the treatment of various skin conditions such as acne vulgaris, melasma, atopic dermatitis, rosacea, and psoriasis
Results or Outcomes: Niacinamide has been shown to be effective in managing these skin conditions.
N-(3-acetylphenyl)nicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives. It features a nicotinamide moiety linked to a 3-acetylphenyl group, which contributes to its unique chemical properties and potential biological activities. This compound is of interest due to its structural similarity to nicotinamide, a form of vitamin B3, which plays crucial roles in cellular metabolism and energy production.
- Acylation Reaction: The compound can be synthesized through the acylation of nicotinamide with 3-acetylphenol. This reaction generally proceeds via the formation of an acyl chloride intermediate.
- Condensation Reaction: The condensation between 3-acetylphenol and nicotinoyl chloride leads to the formation of N-(3-acetylphenyl)nicotinamide. The reaction can be catalyzed by bases or conducted under reflux conditions to enhance yield and purity .
- Characterization Techniques: The final product is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, which confirm the presence of characteristic functional groups and structural integrity .
N-(3-acetylphenyl)nicotinamide exhibits significant biological activities, particularly in the context of cancer research. Studies indicate that it may act as an inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis. Its binding affinity and inhibitory action have been confirmed through computational docking studies and in vitro assays . Additionally, its potential antioxidant properties suggest roles in protecting cells from oxidative stress.
Several methods have been reported for synthesizing N-(3-acetylphenyl)nicotinamide:
- Acid Chloride Method: Nicotinoyl chloride is reacted with 3-acetylphenol under controlled conditions, often using solvents like dichloromethane or ethanol, leading to high yields of the desired product .
- Reflux Method: The mixture is refluxed with catalytic amounts of acetic acid, which facilitates the acylation process and improves product yield .
- One-Pot Synthesis: Recent advancements have introduced one-pot synthesis methods that simplify the process by combining multiple steps into a single reaction vessel, enhancing efficiency .
N-(3-acetylphenyl)nicotinamide has potential applications across various fields:
- Pharmaceuticals: Due to its anti-cancer properties, it may be developed into therapeutic agents targeting specific cancer pathways.
- Nutraceuticals: As a derivative of nicotinamide, it could be explored for health supplements aimed at improving metabolic health.
- Research Tools: Its unique structure makes it useful in biochemical research for studying enzyme interactions and metabolic pathways involving nicotinamide derivatives.
Interaction studies have shown that N-(3-acetylphenyl)nicotinamide binds effectively to VEGFR-2, demonstrating strong van der Waals interactions and hydrogen bonding with specific amino acids in the receptor's active site. Computational studies further elucidate these interactions, indicating that modifications in its structure could enhance binding affinity and specificity .
N-(3-acetylphenyl)nicotinamide shares similarities with several compounds in terms of structure and function. Here are some notable comparisons:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Nicotinamide | Pyridine ring with amide group | Essential for NAD+ synthesis |
| N-(4-acetylphenyl)nicotinamide | Para-substituted phenyl group | Shows different biological activity compared to N-(3-acetylphenyl)nicotinamide |
| N-(2-hydroxyethyl)nicotinamide | Hydroxyethyl substituent on the pyridine | Potential neuroprotective effects |
| N-(4-hydroxymethyl)nicotinamide | Hydroxymethyl group attached | Involved in cellular signaling pathways |
The uniqueness of N-(3-acetylphenyl)nicotinamide lies in its specific substitution pattern, which influences its binding properties and biological activities compared to these similar compounds.








